molecular formula C11H15BrN2O2 B2901795 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide CAS No. 1478888-87-7

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2901795
CAS No.: 1478888-87-7
M. Wt: 287.157
InChI Key: VJCCNSBFWZXRLD-UHFFFAOYSA-N
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Description

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide (CAS 1780996-85-1) is a high-purity chemical reagent designed for research and development applications. This compound features a brominated furan ring linked to a piperidine-4-carboxamide scaffold, a structure of significant interest in modern medicinal chemistry. The furan ring is a privileged structure in drug design, known for its electron-rich aromatic nature which facilitates various binding interactions with biological targets; it acts as a bioisostere for phenyl rings, often enhancing binding affinity, selectivity, and overall pharmacokinetic profiles of drug candidates . The bromine atom at the 5-position of the furan ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. This makes the compound a valuable building block in the synthesis of more complex molecules targeting a range of diseases. While direct biological data for this specific compound is limited, its core structural features are prevalent in compounds investigated for various therapeutic areas. Furan-containing molecules demonstrate a wide spectrum of bioactivities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Furthermore, recent research highlights the role of bromofuran-containing small molecules as inhibitors of protein-protein interactions, such as those involved in the PD-1/PD-L1 immune checkpoint pathway, a promising avenue in cancer immunotherapy . The piperidine carboxamide moiety is a common pharmacophore found in many bioactive molecules and pharmaceutical agents, contributing to favorable physicochemical properties and target binding. This combination of a synthetically accessible bromofuran and a piperidine carboxamide makes 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide a versatile and valuable intermediate for researchers engaged in drug discovery, chemical biology, and the development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Proper storage conditions of 2-8°C are recommended to maintain stability.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c12-10-2-1-9(16-10)7-14-5-3-8(4-6-14)11(13)15/h1-2,8H,3-7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCCNSBFWZXRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromofuran.

    Formation of Bromofuran Intermediate: The 5-bromofuran is then reacted with a suitable alkylating agent to form the 5-bromofuran-2-ylmethyl intermediate.

    Piperidine Derivative Formation: The intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product, 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized under suitable conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form the corresponding piperidine derivatives with reduced functional groups.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.

Mechanism of Action

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s key distinguishing feature is the 5-bromofuran-2-ylmethyl group. Below is a comparison with similar piperidine-4-carboxamide derivatives:

Compound Name / Substituent Molecular Weight (g/mol) Key Structural Differences Potential Impact on Properties
1-((5-Bromofuran-2-yl)methyl) ~310 (estimated) Brominated furan, methyl linker Increased lipophilicity; potential halogen bonding
Aryloxazole derivatives () 450–500 Oxazole ring with chloro/trifluoromethyl groups Enhanced aromatic π-stacking; higher steric bulk
Indole-2-carboxamide () ~440–500 Indole-carbonyl moiety Extended aromatic system; possible intercalation
Benzofuran derivatives () ~400–450 Benzofuran carbonyl group Rigid planar structure; altered solubility

Key Observations :

  • The bromine atom in the target compound may enhance binding affinity through halogen bonding, as seen in HCV inhibitors with chloro substituents .
  • The furan ring’s oxygen atom could engage in hydrogen bonding, contrasting with oxazole’s nitrogen .
  • Compared to indole derivatives, the target compound’s smaller furan system may reduce steric hindrance, improving receptor accessibility.

Hypotheses for the Target Compound :

  • The bromofuran group may improve protease inhibition compared to non-halogenated analogs (e.g., methyl or methoxy substituents).
  • Flexibility from the methylene linker could enhance conformational adaptability in binding pockets.
Physicochemical Properties
  • Solubility : The carboxamide group improves aqueous solubility relative to ester or ether analogs.
  • Metabolic Stability : Bromine may slow oxidative metabolism, extending half-life compared to methyl or fluoro substituents .

Biological Activity

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a piperidine core with a bromofuran moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Structural Characteristics

The compound's structure can be described as follows:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle.
  • Bromofuran Moiety : A five-membered oxygen-containing heterocycle with a bromine substituent.

This combination of structural elements is believed to enhance the compound's interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide may possess several biological activities, including:

  • Antimicrobial Activity : Initial investigations suggest that the compound exhibits antimicrobial properties, which could be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Some studies have indicated that the compound may possess anticancer properties, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

The mechanism by which 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell survival and growth. Enzyme assays have been conducted to determine the compound’s inhibitory constants (Ki) against specific enzymes, revealing promising results.

Antimicrobial Activity

A study conducted on various derivatives of bromofuran compounds revealed that those containing the piperidine structure exhibited significant antimicrobial activity against several bacterial strains. The results suggested that the presence of the bromofuran moiety enhances the overall bioactivity of these compounds.

Anticancer Activity

Research focusing on similar compounds has shown that derivatives containing furan and piperidine structures can inhibit cancer cell proliferation effectively. For instance, a related compound demonstrated an IC50 value of 0.77 µM against multiple cancer cell lines, indicating robust anticancer activity . The structural similarity suggests that 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide may exhibit comparable potency.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various compounds structurally related to 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide:

Compound NameStructure FeaturesBiological Activity
N-(5-bromofuran-2-carbonyl)isonicotinohydrazideContains furan and hydrazide moietiesAntitumor, COX inhibitor
N-(5-bromofuran)-2-(ethylamino)-N-methylacetamideFuran ring with an ethylamino groupAntimicrobial
Methyl 5-bromofuran-2-carboxylateSimple furan derivativeAntifungal
1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamidePiperidine core with bromofuranAntimicrobial, anticancer potential

Future Research Directions

Further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding the exact biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure influence biological activity.

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